REACTION_CXSMILES
|
[H-].[Na+].[CH:3]1([OH:7])[CH2:6][CH2:5][CH2:4]1.[C:8]([C:10]1[C:11](F)=[N:12][CH:13]=[CH:14][CH:15]=1)#[N:9]>CN(C=O)C>[CH:3]1([O:7][C:11]2[N:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:8]#[N:9])[CH2:6][CH2:5][CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.13 mL
|
Type
|
reactant
|
Smiles
|
C1(CCC1)O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=NC=CC1)F
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the brown suspension was stirred at rt for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The rxn mixture was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)OC1=C(C#N)C=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |